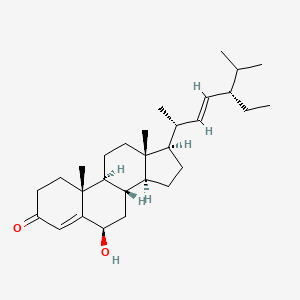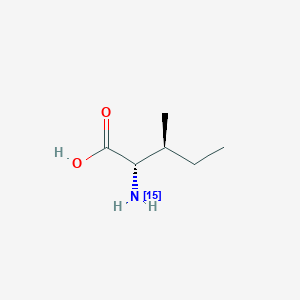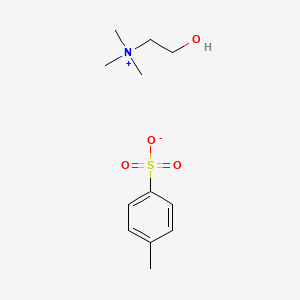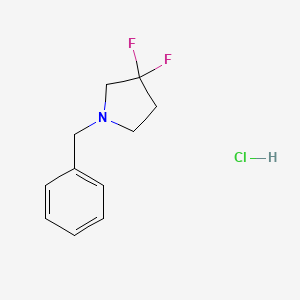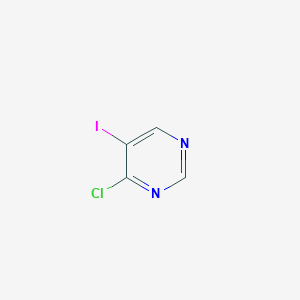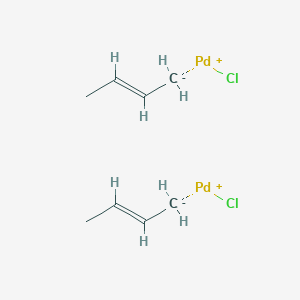
(2,5-Dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is commonly used in peptide synthesis and other chemical research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanoate involves a multi-step reaction process. One common method includes the following steps :
Step 1: Reaction of the starting material with sodium hydroxide in tetrahydrofuran and water at ambient temperature.
Step 2: The intermediate product is then reacted with dicyclohexylcarbodiimide (DCC) in tetrahydrofuran for 3.5 hours at 0°C.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions and the use of specialized equipment to handle the reagents and intermediates safely.
化学反応の分析
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
(2,5-Dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanoate has a wide range of applications in scientific research, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of various chemical products and materials.
作用機序
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Some compounds similar to (2,5-Dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanoate include:
- Z-AAD-OH
- Z-PRO-OSU
- Z-GLU (OTBU)-OSU
- Z-LYS (BOC)-OSU
- Z-VAL-OSU
Uniqueness
This compound is unique due to its specific structure and reactivity, making it particularly useful in peptide synthesis and other specialized applications. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
特性
分子式 |
C16H18N2O6 |
|---|---|
分子量 |
334.32 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C16H18N2O6/c1-2-12(15(21)24-18-13(19)8-9-14(18)20)17-16(22)23-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,17,22) |
InChIキー |
URUMIJQEKNQEHN-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
配列 |
X |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





